N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

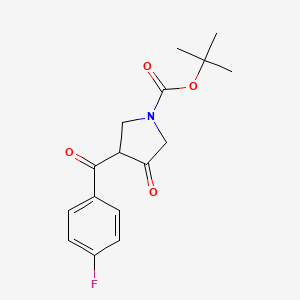

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 3-(4-fluorobenzoyl)-4-oxopyrrolidine-1-carboxylate. This systematic name precisely describes the molecular architecture, indicating the presence of a tert-butyl protecting group attached to the nitrogen atom of the pyrrolidine ring through a carboxylate linkage. The core structure features a five-membered pyrrolidine ring with a ketone functionality at the 4-position and a 4-fluorobenzoyl substituent at the 3-position.

The structural representation can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is FC1C=CC(=CC=1)C(C1C(CN(C(=O)OC(C)(C)C)C1)=O)=O. This notation systematically encodes the molecular connectivity, beginning with the fluorinated benzene ring and proceeding through the benzoyl linkage to the substituted pyrrolidine core. The International Chemical Identifier representation provides an additional standardized method for structural description: 1S/C16H18FNO4/c1-16(2,3)22-15(21)18-8-12(13(19)9-18)14(20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3.

The International Chemical Identifier Key SQROSSWQELQNQW-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval. This standardized key enables precise identification of the compound across various chemical databases and literature sources. The molecular architecture demonstrates the integration of multiple functional groups within a compact heterocyclic framework, showcasing the structural complexity that makes this compound valuable for synthetic and medicinal chemistry applications.

Chemical Abstracts Service Registry Number and Molecular Formula Analysis

Physicochemical Properties: Melting Point, Boiling Point, and Solubility Profiling

The physicochemical characterization of N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one reveals important properties that influence its handling, storage, and application in synthetic procedures. The compound is characterized as a white solid at room temperature, indicating its crystalline nature and relative stability under standard laboratory conditions. This physical state facilitates handling, storage, and purification procedures commonly employed in organic synthesis.

Storage temperature requirements provide critical information about the compound's thermal stability and optimal preservation conditions. The recommended storage temperature is 0-5°C, with some sources specifying storage at 0°C. These low-temperature storage requirements suggest that the compound may be susceptible to thermal decomposition or degradation at elevated temperatures. The stringent temperature control requirements indicate the importance of proper storage protocols to maintain compound integrity and purity over extended periods.

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | White Solid | |

| Storage Temperature | 0-5°C | |

| Alternative Storage Temperature | 0°C | |

| Purity Specification | >95% |

The purity specifications consistently indicate values greater than 95%, reflecting the high-quality standards maintained for this research compound. This purity level is appropriate for most research applications and suggests effective purification methods are available for compound preparation. The consistent purity specifications across multiple suppliers indicate standardized preparation and purification protocols within the chemical supply industry.

Limited information is available regarding specific melting point and boiling point determinations for this compound in the current literature sources. The absence of these thermal transition data points suggests either that comprehensive thermal analysis has not been extensively reported or that such data may be proprietary to specific research groups or commercial entities. Future characterization efforts would benefit from systematic thermal analysis to establish precise melting point ranges and thermal decomposition profiles.

属性

IUPAC Name |

tert-butyl 3-(4-fluorobenzoyl)-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-8-12(13(19)9-18)14(20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQROSSWQELQNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133059 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395493-11-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Fluorobenzoyl Group: This step involves the acylation of the pyrrolidinone ring with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Protection with Boc Group: The final step is the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The fluorobenzoyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Applications

N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one is primarily studied for its role as a prolyl oligopeptidase (POP) inhibitor. POP is implicated in several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. Inhibiting this enzyme may help alleviate cognitive disorders associated with these conditions.

Case Studies

Several studies have investigated the efficacy of this compound as a therapeutic agent:

- Study on Cognitive Dysfunction :

- Neurodegenerative Disease Models :

Synthetic Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced pharmacological profiles.

Potential Research Directions

Future research could explore:

- Development of Novel POP Inhibitors : Investigating analogs and derivatives to enhance selectivity and potency.

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects suffering from cognitive disorders.

- Mechanistic Studies : Further elucidating the biochemical pathways influenced by POP inhibition.

作用机制

The mechanism of action of N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Acyl Group

N-Boc-3-(4-Chlorobenzoyl)-2-phenyl-4-quinolinone (8f)

- Structure: Contains a 4-chlorobenzoyl group and a phenyl-substituted quinolinone core.

- Yield : Synthesized with 84% yield via tandem acylation .

- Properties : Chlorine’s electron-withdrawing nature enhances electrophilicity, making it reactive in cross-coupling reactions.

- Applications : Used in alkaloid synthesis and as a precursor for bioactive molecules.

N-Boc-3-(4-Methoxybenzoyl)-2-phenyl-4-quinolinone (8g)

- Structure : Features a 4-methoxybenzoyl group, introducing electron-donating methoxy substituents.

- Yield : Achieved 81% yield under similar conditions .

- Properties : Methoxy groups improve solubility in polar solvents but reduce electrophilicity compared to chloro analogs.

- Applications : Explored in natural product synthesis and as a fluorescence probe due to aromaticity.

Key Comparison :

The 4-fluoro-benzoyl group in the target compound offers a balance between electron-withdrawing effects (fluorine) and steric bulk, contrasting with the stronger electron-withdrawing chlorine (8f) or electron-donating methoxy (8g). Fluorine’s smaller size may enhance metabolic stability in drug candidates compared to bulkier substituents .

Core Ring and Functional Group Modifications

1-N-Boc-3-Cyano-pyrrolid-4-one (CAS 175463-32-8)

- Structure: Contains a cyano group at the 3-position instead of a benzoyl group.

- Molecular Weight : ~196.21 g/mol (estimated).

- Properties: The cyano group’s strong electron-withdrawing nature increases reactivity toward nucleophilic attack.

- Applications : Used in radiopharmaceuticals and as a precursor for heterocyclic amines .

N-[4-Methoxy-3-tributylstannylbenzoyl]pyrrolidin-2-one (17)

- Structure : Pyrrolidin-2-one core with a tributylstannyl group for radiolabeling.

- Yield : Synthesized in 44% yield via palladium-catalyzed stannylation .

- Applications : Intermediate for iodine-123-labeled radiopharmaceuticals (e.g., 18, 84% yield) .

Key Comparison :

The absence of a radiopharmaceutical tag (e.g., stannyl or iodine) limits its direct use in imaging but enhances stability for non-radio applications .

Piperidinone vs. Pyrrolidinone Derivatives

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one

- Structure: Six-membered piperidinone ring with a benzodioxolylmethyl group.

- Synthesis : Involves DCC-mediated coupling and TFA deprotection .

- Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration.

Key Comparison :

Data Tables

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Reactivity |

|---|---|---|

| 4-Fluoro-benzoyl | Moderate EWG | Balances stability and electrophilicity |

| 4-Chlorobenzoyl (8f) | Strong EWG | Enhances electrophilicity, lower stability |

| 4-Methoxybenzoyl (8g) | Strong EDG | Increases solubility, reduces reactivity |

| Cyano | Strong EWG | High reactivity toward nucleophiles |

生物活性

N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a pyrrolidinone ring substituted with a 4-fluorobenzoyl group and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.

- Acylation with 4-Fluorobenzoyl Chloride : Conducted in the presence of a base like triethylamine.

- Protection of the Nitrogen Atom : Using di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group.

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Potential inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response.

- Receptor Modulation : Binding to specific receptors that may modulate signaling pathways related to inflammation or cancer cell proliferation .

Comparative Studies and Structure-Activity Relationships

Research indicates that the presence of the fluorine atom in the benzoyl group may enhance the compound's biological activity compared to similar compounds lacking this substitution. For instance:

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| N-Boc-4-(4-Chloro-benzoyl)-pyrrolidin-3-one | Similar structure with Cl | TBD | TBD |

| N-Boc-4-(4-Methyl-benzoyl)-pyrrolidin-3-one | Similar structure with Me | TBD | TBD |

The unique properties imparted by the fluorine atom may influence the compound's reactivity, stability, and interaction with biological targets .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anti-inflammatory Activity : In vitro assays have shown that derivatives containing similar benzoyl groups exhibit significant COX inhibitory activity, suggesting potential for anti-inflammatory applications .

- Cancer Cell Proliferation : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, indicating that modifications to the benzoyl moiety can enhance efficacy against tumor growth .

常见问题

Basic: What are the standard synthetic routes for N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one, and how is the Boc protection maintained during the reaction?

The synthesis typically involves a two-step process: (1) formation of the pyrrolidin-3-one core via cyclization or oxidation of precursor pyrrolidines, and (2) sequential functionalization with 4-fluoro-benzoyl and Boc groups. The Boc (tert-butoxycarbonyl) protection is critical to prevent unwanted side reactions at the amine group. To maintain Boc integrity, mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are avoided during intermediate steps, and reactions are conducted under neutral or weakly basic conditions. Catalytic hydrogenation or enzymatic methods may be used for deprotection when required .

Advanced: How do researchers address competing ring-opening reactions when synthesizing this compound under acidic conditions?

Competing ring-opening reactions in pyrrolidin-3-one systems often arise from nucleophilic attack on the ketone or strain in the five-membered ring. To mitigate this:

- Steric hindrance modulation : Bulky substituents near the ketone group reduce accessibility to nucleophiles.

- Controlled reaction kinetics : Slow addition of reagents (e.g., 4-fluoro-benzoyl chloride) at low temperatures (−20°C to 0°C) minimizes side reactions.

- Protecting group strategy : The Boc group stabilizes the amine while orthogonal protecting groups (e.g., TBS for hydroxyls) prevent undesired interactions.

Evidence from multi-step cascade syntheses suggests that optimizing solvent polarity (e.g., THF over DMF) also suppresses ring-opening .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR (¹H, ¹³C, and ¹⁹F) : Confirms regioselectivity of benzoylation and Boc placement. The 4-fluoro-benzoyl group shows distinct ¹⁹F signals at ~−110 ppm (para-substitution pattern).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic distribution.

- IR spectroscopy : Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; pyrrolidinone: ~1740 cm⁻¹).

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidinone ring, though crystallization may require co-crystallization agents due to the compound’s amorphous nature .

Advanced: What strategies are employed to resolve contradictory bioactivity results in different cell lines for this compound?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may stem from:

- Cell membrane permeability differences : Use logP calculations (experimental or computational) to assess lipophilicity. Modify substituents (e.g., fluorobenzoyl vs. chlorobenzoyl) to tune permeability.

- Metabolic stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidation at the pyrrolidinone ring).

- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions.

Data from oxytocin antagonist studies highlight the importance of using isogenic cell lines to control for genetic variability .

Basic: What are the primary applications of this compound in pharmaceutical research?

This compound serves as:

- A kinase inhibitor scaffold : The fluorobenzoyl group enhances binding to ATP pockets via π-π stacking.

- A precursor for neuroactive agents : Its pyrrolidinone core is found in neuromodulators targeting GABA receptors.

- A building block for peptide mimetics : The Boc group allows selective deprotection for coupling with amino acids or heterocycles .

Advanced: How can computational modeling predict the reactivity of the ketone group in further derivatization?

- DFT (Density Functional Theory) : Calculates electrophilicity of the ketone to predict nucleophilic attack sites.

- Molecular dynamics simulations : Model solvent effects on ketone accessibility (e.g., polar aprotic solvents stabilize transition states).

- QSPR (Quantitative Structure-Property Relationship) : Correlates substituent electronic effects (e.g., fluorine’s −I effect) with reaction rates.

Studies on similar pyrrolidinones demonstrate that electron-withdrawing groups (e.g., fluorine) increase ketone reactivity toward Grignard reagents but reduce stability under basic conditions .

Basic: What are the stability considerations for storing this compound?

- Moisture sensitivity : Store under inert gas (argon) with molecular sieves to prevent hydrolysis of the Boc group.

- Light sensitivity : The fluorobenzoyl moiety may undergo photodegradation; amber vials are recommended.

- Temperature : Long-term storage at −20°C prevents ketone tautomerization or ring-opening .

Advanced: How is stereochemical purity ensured during the synthesis of chiral derivatives of this compound?

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected amines to direct asymmetric induction.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers (e.g., CAL-B for secondary alcohols).

- Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis.

Case studies on pyrrolidinone-based drugs emphasize the need for >99% ee to avoid off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。